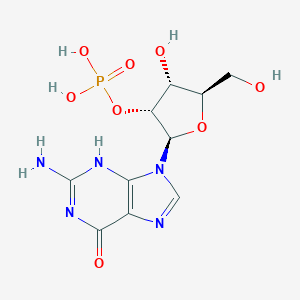

Guanosine-2'-monophosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Guanosine-2'-monophosphate (2'-GMP)

Abstract: Guanosine-2'-monophosphate (2'-GMP) is a ribonucleotide of significant interest in structural biology and drug development. Unlike its more abundant isomer, 5'-GMP, the phosphorylation at the 2'-position of the ribose sugar imparts unique conformational properties and biological activities. This guide provides a comprehensive analysis of the molecular structure of 2'-GMP, delving into its constituent components, three-dimensional conformation, and the key stereochemical features that differentiate it from its isomers. We will explore the structural basis for its role as a potent inhibitor of Ribonuclease T1 (RNase T1), detail its origins from RNA hydrolysis, and provide field-proven methodologies for its structural elucidation using advanced spectroscopic and crystallographic techniques. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Core Molecular Architecture

Guanosine-2'-monophosphate is a ribonucleotide monophosphate with the chemical formula C₁₀H₁₄N₅O₈P and a molecular weight of 363.22 g/mol . Its fundamental structure is an assembly of three distinct chemical entities: a purine nucleobase (guanine), a pentose sugar (β-D-ribofuranose), and a phosphate group. The defining characteristic of 2'-GMP lies in the specific point of attachment of the phosphate group.

-

Guanine Base: A purine derivative (2-amino-6-oxopurine) linked to the ribose sugar. Its arrangement of hydrogen bond donors and acceptors is critical for molecular recognition, notably its specific interaction with enzymes like RNase T1.

-

Ribose Sugar: A five-carbon β-D-ribofuranose ring. The sugar moiety acts as the scaffold connecting the guanine base and the phosphate group. The base is attached to the 1'-carbon (C1') via a β-N9-glycosidic bond.

-

Phosphate Group: The phosphate group is esterified to the hydroxyl group of the 2'-carbon (C2') of the ribose sugar. This linkage is the primary structural feature that distinguishes 2'-GMP from its isomers, Guanosine-3'-monophosphate (3'-GMP) and the canonical Guanosine-5'-monophosphate (5'-GMP). At physiological pH, this phosphate group is typically deprotonated, contributing to the molecule's overall negative charge and hydrophilicity.

The systematic IUPAC name for 2'-GMP is [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate.

Diagram: Hierarchical Structure of 2'-GMP

The following diagram illustrates the assembly of the core components of Guanosine-2'-monophosphate.

Caption: Hierarchical breakdown of 2'-GMP into its constituent parts.

Conformational Dynamics: A Tale of Two Isomers

The biological function of nucleotides is intrinsically linked to their three-dimensional shape. Key degrees of freedom in 2'-GMP include the puckering of the ribose ring and the rotation around the glycosidic bond. The positioning of the phosphate at the C2' position significantly influences these conformational preferences, creating stark differences when compared to the canonical 5'-GMP.

Ribose Sugar Pucker

The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C3'-endo (North) and C2'-endo (South).[1] In the C3'-endo pucker, the C3' atom is displaced from the plane of the other four ring atoms towards the nucleobase, a conformation characteristic of A-form nucleic acids like RNA.[1] Conversely, the C2'-endo pucker, typical of B-form DNA, has the C2' atom displaced towards the same side.[1]

For ribonucleotides, the presence of the 2'-hydroxyl group generally creates a steric preference for the C3'-endo conformation. While specific quantitative data for free 2'-GMP is not extensively published, the presence of the bulky phosphate group at the 2'-position is expected to further stabilize the C3'-endo pucker to minimize steric hindrance and electrostatic repulsion with the nucleobase. This contrasts with 5'-GMP, which also predominantly adopts a C3'-endo conformation but has more conformational flexibility.[2]

Glycosidic Bond Torsion: The syn vs. anti Distinction

Rotation around the C1'-N9 glycosidic bond gives rise to two major conformations: syn and anti.[3]

-

anti Conformation: The smaller six-membered ring of the guanine base is positioned away from the sugar. This is the sterically favored conformation for most purine nucleotides, including 5'-GMP in its free and enzyme-bound states.[3][4]

-

syn Conformation: The six-membered ring is positioned directly over the ribose ring. This conformation introduces greater steric clash and is generally less stable.

A critical structural insight comes from 2D-NMR studies of GMP isomers bound to the active site of Ribonuclease T1. These studies have definitively shown that while 5'-GMP binds in the expected anti conformation, 2'-GMP is constrained to a syn conformation upon binding .[4] This forced rotation is a direct consequence of the 2'-phosphate group, which must occupy the phosphate-binding subsite of the enzyme, forcing the guanine base to rotate into the syn orientation to fit into the base-recognition site. This conformational switch is fundamental to its mechanism of inhibition.

Table 1: Conformational Comparison of GMP Isomers

| Property | Guanosine-2'-monophosphate (2'-GMP) | Guanosine-5'-monophosphate (5'-GMP) | Causality / Rationale |

| Predominant Sugar Pucker | C3'-endo (North) | C3'-endo (North) | The 2'-substituent (hydroxyl or phosphate) on the ribose ring sterically favors the C3'-endo pucker, characteristic of RNA.[1] |

| Glycosidic Bond (Free) | Predominantly anti | Predominantly anti | The anti conformation minimizes steric clash between the nucleobase and the ribose ring. |

| Glycosidic Bond (Bound to RNase T1) | syn | anti | The 2'-phosphate of 2'-GMP must occupy the phosphate binding site, forcing the guanine base into a syn orientation to engage the base recognition site.[4] |

Biological Context: Synthesis and Function

Generation via RNA Hydrolysis

Unlike 5'-GMP, which is synthesized de novo from precursors like inosine monophosphate (IMP), 2'-GMP is not a primary product of cellular biosynthesis.[5][6] Instead, 2'- and 3'-mononucleotides are characteristic products of RNA degradation.

The cleavage of the phosphodiester backbone of RNA by many ribonucleases, including RNase T1, proceeds via a transesterification mechanism. The 2'-hydroxyl group of a ribose acts as a nucleophile, attacking the adjacent phosphorus atom. This reaction forms a 2',3'-cyclic monophosphate intermediate and cleaves the RNA strand.[7][8] Subsequent hydrolysis of this cyclic intermediate, catalyzed by the same or a different enzyme, can yield a mixture of 2'- and 3'-monophosphate products.[8] The specific isomer produced depends on the regioselectivity of the hydrolysis step.

Diagram: RNA Hydrolysis Pathway to 2'-GMP

Caption: Formation of 2'-GMP via RNA cleavage and hydrolysis.

Function: Potent Inhibition of Ribonuclease T1

Ribonuclease T1 is an endonuclease from Aspergillus oryzae that specifically cleaves single-stranded RNA on the 3'-side of guanine residues.[7][9] The enzyme has two primary recognition sites: a guanine-binding pocket and a phosphate-binding site. Both 2'-GMP and 3'-GMP are potent competitive inhibitors of RNase T1, while 5'-GMP is a much weaker inhibitor.

The structural basis for the potent inhibition by 2'-GMP lies in the unique syn conformation it is forced to adopt upon binding.[4] Key interactions in the RNase T1 active site include:

-

Guanine Recognition: The guanine base forms specific hydrogen bonds with the protein backbone and side chains, including residues like Tyr-42, Tyr-45, and Glu-46, which create a pocket that selectively fits guanine.[10]

-

Phosphate Binding: The phosphate moiety interacts with a dedicated binding site.

-

Inhibitory Conformation: For 2'-GMP, the fixed distance between the C2' position and the guanine base, combined with the spatial constraints of the two binding sites, locks the molecule in the sterically less favorable syn conformation.[4] This tight, albeit strained, fit leads to a high binding affinity, preventing the enzyme from binding and cleaving its RNA substrate. In contrast, the greater distance and flexibility afforded by the 5'-phosphate in 5'-GMP allows it to bind in a more relaxed anti conformation, resulting in weaker inhibition.

Methodologies for Structural Elucidation

Determining the precise three-dimensional structure and conformational dynamics of 2'-GMP requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the principal methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of nucleotides.[11] By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the preferred sugar pucker and glycosidic torsion angle.

This protocol outlines the key steps for acquiring and interpreting 2D-NMR data to characterize the structure of 2'-GMP in solution.

-

Sample Preparation:

-

Dissolve a high-purity sample of 2'-GMP (typically 1-5 mg) in 0.5 mL of D₂O to the desired concentration (e.g., 5-10 mM).

-

Adjust the pD (pH equivalent in D₂O) to a physiological value (e.g., 7.0-7.4) using dilute NaOD or DCl.

-

Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm sample purity and identify all proton resonances (H8, H1', H2', H3', H4', H5', H5'').

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. It is used to trace the connectivity of the ribose protons (H1' through H5'/H5'').

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system. It is highly effective for unambiguously assigning all protons in the ribose ring starting from the well-resolved H1' proton.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of bond connectivity. It is the primary method for determining the glycosidic angle.

-

For anti conformation: A strong NOE is observed between the aromatic H8 proton and the anomeric H1' proton.

-

For syn conformation: A strong NOE is observed between the H8 proton and the H2' proton.

-

-

-

Data Analysis and Interpretation:

-

Sugar Pucker Analysis: The magnitude of the ³J(H1'-H2') coupling constant, often estimated from the cross-peak intensity in COSY or TOCSY spectra, is indicative of the sugar pucker.[12]

-

Glycosidic Angle Determination: Analyze the NOESY spectrum for key cross-peaks involving the H8 proton as described in step 2. The presence and relative intensity of H8-H1' vs. H8-H2' cross-peaks determine the syn/anti equilibrium.

-

X-ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of the molecule in its solid, crystalline state.[13] This technique is invaluable for determining precise bond lengths, bond angles, and the absolute conformation of the molecule without the ambiguity of solution-state dynamics.

-

Crystallization:

-

This is often the most challenging step. The goal is to grow a single, well-ordered crystal of 2'-GMP suitable for diffraction.

-

Prepare a supersaturated solution of high-purity 2'-GMP in an appropriate solvent (e.g., water).

-

Use vapor diffusion (hanging drop or sitting drop) or slow evaporation methods. Screen a wide range of conditions (e.g., pH, temperature, precipitating agents like isopropanol or ammonium sulfate) to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.[14]

-

Cool the crystal in a stream of liquid nitrogen (~100 K) to minimize radiation damage.[14]

-

Expose the crystal to a monochromatic X-ray beam (typically from a synchrotron source for high intensity and resolution).

-

Rotate the crystal and collect the diffraction pattern (a series of spots of varying intensity) on a detector.[13]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model of 2'-GMP into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor and R-free.

-

Conclusion

The structure of Guanosine-2'-monophosphate is a compelling example of how a subtle change in molecular architecture—the shift of a phosphate group from the 5' to the 2' position—can induce profound changes in conformational preference and biological activity. Its constrained syn conformation when bound to RNase T1 provides a classic case study in structure-based enzyme inhibition and highlights the stereochemical precision of protein-nucleotide interactions. A thorough understanding of this structure, achieved through the rigorous application of NMR and crystallographic methods, is essential for researchers in chemical biology and for professionals designing novel nucleotide-based therapeutics.

References

-

Inagaki, F., et al. (1986). Binding modes of inhibitors to ribonuclease T1 as elucidated by the analysis of two-dimensional NMR. Journal of Biochemistry, 100(5), 1151-1160. [Link]

-

Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. Glen Report 35.16. [Link]

-

Wikipedia. (2024). Nucleoside triphosphate. [Link]

-

Wu, J., et al. (2017). On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? Journal of Nucleic Acids, 2017, 6798759. [Link]

-

Zen'kova, M. A., et al. (2001). RNase T1 mimicking artificial ribonuclease. Nucleic Acids Research, 29(23), 4909–4915. [Link]

-

Sevcik, J., et al. (1998). Structural analysis of an RNase T-1 variant with an altered guanine binding segment. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 4), 596-605. [Link]

-

Kim, H. L., et al. (2004). Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 5), 948-949. [Link]

-

Davis, D. R. (1995). Conformation, hydrogen bonding and aggregate formation of guanosine 5'-monophosphate and guanosine in dimethylsulfoxide. Nucleic Acids Research, 23(17), 3466–3472. [Link]

-

Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 59-93. [Link]

-

IMSERC. (n.d.). Nucleic Acid NMR. Sugar Puckering. Northwestern University. [Link]

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Wikipedia. (2023). RNA hydrolysis. [Link]

-

Santos, R. A., et al. (1989). Determination of the DNA sugar pucker using 13C NMR spectroscopy. Biochemistry, 28(24), 9372-9378. [Link]

-

Issoglio, F. M., et al. (2021). GMP Synthetase: Allostery, Structure, and Function. International Journal of Molecular Sciences, 22(11), 5898. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Binding modes of inhibitors to ribonuclease T1 as elucidated by the analysis of two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Ribonuclease T1 | Worthington Biochemical [worthington-biochem.com]

- 8. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 9. RNase T1 mimicking artificial ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phys.libretexts.org [phys.libretexts.org]

Endogenous Sources of Guanosine-2'-monophosphate: An In-Depth Technical Guide

Executive Summary

Guanosine-2'-monophosphate (2'-GMP) is a non-canonical nucleotide isomer distinct from the ubiquitous 5'-GMP (involved in DNA/RNA synthesis) and the signaling molecule 3',5'-cyclic GMP (cGMP).[1][2][3][4][5] Historically dismissed as a degradative artifact, 2'-GMP is now recognized as the specific metabolic product of the 2',3'-cGMP-guanosine pathway .

This guide details the endogenous origins of 2'-GMP, identifying it as the primary downstream metabolite of 2',3'-cyclic GMP (2',3'-cGMP) , a molecule generated during cellular stress and RNA catabolism. The conversion is catalyzed exclusively by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . Understanding this pathway is critical for researchers investigating tissue injury biomarkers, RNA metabolism, and nucleotide salvage mechanisms.

Biochemical Origins: The 2',3'-cGMP-Guanosine Pathway[2]

The production of 2'-GMP is not a de novo synthetic process but a catabolic cascade triggered by cellular stress. It represents the "safe" disposal or recycling pathway for 2',3'-cyclic nucleotides, which can be toxic if allowed to accumulate.

The Precursor: 2',3'-Cyclic GMP

Unlike 3',5'-cGMP, which is synthesized by guanylyl cyclases for signal transduction (e.g., NO signaling), 2',3'-cGMP is generated through the enzymatic cleavage of RNA.[5][6][7][8][9][10][11]

-

Primary Source: Cleavage of RNA (tRNA, mRNA) by specific ribonucleases.[8][10][11][12]

-

Mechanism: Ribonucleases such as Angiogenin (ANG) and RNase T2 utilize an acid-base catalysis mechanism that cleaves the phosphodiester bond, leaving a 2',3'-cyclic phosphate at the 3' terminus of the cleavage product.[4][9][10][11]

-

Release: Subsequent exonuclease activity or RNA turnover releases the free 2',3'-cyclic nucleotide (2',3'-cGMP) into the intracellular pool.

The Critical Enzyme: CNPase

The specificity of 2'-GMP production lies in the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) .[2]

-

Function: CNPase hydrolyzes the phosphodiester bond of 2',3'-cyclic nucleotides.[2]

-

Specificity: Unlike most phosphodiesterases that might produce a mix of isomers or prefer the 3' position, CNPase specifically opens the ring to produce the 2'-nucleotide .

-

Reaction: 2',3'-cGMP + H₂O

2'-GMP

-

-

Validation: In CNPase-knockout models, urinary and tissue levels of 2'-GMP drop precipitously (>80%), while 3'-GMP levels rise, confirming CNPase as the sole physiological driver of 2'-GMP accumulation.

The Alternative "Leak" Pathway (3'-GMP)

In the absence of CNPase, or when the enzyme is overwhelmed, 2',3'-cGMP is unstable and hydrolyzes non-enzymatically or via metal-dependent phosphodiesterases.

-

Product: This spontaneous/non-specific hydrolysis predominantly favors the formation of 3'-GMP .

-

Significance: The ratio of 2'-GMP to 3'-GMP serves as a direct readout of CNPase activity and pathway integrity.

Biological Context and Signaling[1][3][13][14][15]

Cellular Stress and Injury Response

The production of 2'-GMP is tightly correlated with tissue injury.

-

Mechanism: Tissue damage (e.g., Traumatic Brain Injury, Acute Kidney Injury) induces the release of Angiogenin and other RNases.

-

Cascade: Angiogenin cleaves tRNAs to produce tRNA halves (tiRNAs) with cyclic termini

Free 2',3'-cGMP is released -

Outcome: 2'-GMP is further dephosphorylated to Guanosine , a nucleoside with known cytoprotective and anti-inflammatory properties. Thus, this pathway acts as an endogenous defense mechanism, converting stress signals (RNA damage) into protective molecules.

Comparative Nucleotide Profile

To distinguish 2'-GMP from its isomers in your data, refer to the characteristics below:

| Feature | 2'-GMP | 3'-GMP | 5'-GMP |

| Origin | Hydrolysis of 2',3'-cGMP by CNPase | Non-enzymatic/non-specific hydrolysis of 2',3'-cGMP; RNase T2 action | De novo purine synthesis; GTP hydrolysis |

| Precursor | 2',3'-cyclic GMP | 2',3'-cyclic GMP | IMP; GTP; cGMP (3',5') |

| Enzyme | CNPase (2',3'-cyclic nucleotide 3'-PDE) | Metal-dependent PDEs (non-specific) | Guanylyl Cyclase (indirectly), PDEs |

| Biological Role | Metabolite of RNA decay; Injury marker | Marker of CNPase deficiency; RNA decay | RNA monomer; Metabolic energy; Signaling |

| Diagnostic Ratio | High in healthy/recovering tissue | High in CNPase-deficient/dysregulated tissue | N/A (Constitutively high) |

Visualization of the Pathway

The following diagram illustrates the flow from RNA cleavage to the generation of 2'-GMP, highlighting the critical role of CNPase.

Caption: The 2',3'-cGMP-Guanosine Pathway. Stress-induced RNases generate cyclic intermediates, which CNPase specifically converts to 2'-GMP.

Experimental Protocols: Validating 2'-GMP Sources

To confirm 2'-GMP in your samples and distinguish it from 3'-GMP, use the following self-validating LC-MS/MS workflow.

Sample Preparation (Critical Step)

-

Objective: Prevent artificial isomerization of 2',3'-cGMP or degradation of 2'-GMP.

-

Buffer: Use ice-cold 80% Methanol / 20% Water containing 1 mM EDTA .

-

Why: Methanol precipitates proteins (stopping enzymatic activity immediately). EDTA chelates divalent cations (

,

-

-

Extraction:

-

Homogenize tissue (10-50 mg) in 500 µL cold buffer.

-

Vortex for 1 min; Incubate at -80°C for 20 min (improves recovery).

-

Centrifuge at 14,000 x g for 15 min at 4°C.

-

Collect supernatant. Evaporate to dryness under nitrogen.

-

Reconstitute in LC-MS grade water .

-

LC-MS/MS Quantification

-

Column: Reverse-phase C18 (e.g., Waters Acquity HSS T3) is sufficient, but a Porous Graphitic Carbon (PGC) column provides better separation of polar nucleotide isomers.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

B: Acetonitrile.

-

Note: High pH helps separate the 2' and 3' isomers.

-

-

Transitions (MRM):

-

2'-GMP: m/z 364.1

152.1 (Guanine base). -

3'-GMP: m/z 364.1

152.1. -

Differentiation: You must rely on retention time. Authentic standards for 2'-GMP and 3'-GMP are required to establish RT. 2'-GMP typically elutes before 3'-GMP on C18 phases due to steric hindrance of the 2'-phosphate affecting hydrophobicity.

-

Self-Validating Controls

-

Isomer Ratio Check: Calculate the 2'-GMP / 3'-GMP ratio.

-

Wild Type/Healthy: Ratio > 1.0 (Dominance of CNPase activity).

-

CNPase Knockout/Inhibition: Ratio < 0.2 (Dominance of non-enzymatic hydrolysis).

-

-

Spike-In: Spike samples with exogenous 2',3'-cGMP.

-

If CNPase is active in your extract (improper quenching), you will see artificial 2'-GMP generation.

-

If quenched correctly, the spike should remain as 2',3'-cGMP.

-

References

-

2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway Source: Jackson, E. K., et al. (2019).[2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link][2]

-

Angiogenin-catalyzed cleavage within tRNA anticodon-loops identified by cP-RNA-seq Source: Honda, S., et al. (2024).[10] Nucleic Acids Research. [Link][12]

-

Discovery and Roles of 2',3'-cAMP in Biological Systems Source: Jackson, E. K. (2017). Handbook of Experimental Pharmacology. [Link]

-

Generation of 2',3'-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome Source: Shigematsu, M., et al. (2018).[8] Frontiers in Genetics. [Link]

-

2',3'-Cyclic nucleotide 3'-phosphodiesterase (CNPase) hydrolyzes 2',3'-cGMP Source: Verrier, J. D., et al. (2012). Journal of Neurochemistry. [Link]

Sources

- 1. RNase I Regulates Escherichia coli 2’,3’-Cyclic Nucleotide Monophosphate Levels and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-cGMP exists in vivo and comprises a 2',3'-cGMP-guanosine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Lysosomal endonuclease RNase T2 and PLD exonucleases cooperatively generate RNA ligands for TLR7 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. paom.pl [paom.pl]

- 10. Angiogenin-catalyzed cleavage within tRNA anticodon-loops identified by cP-RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide identification of short 2′,3′-cyclic phosphate-containing RNAs and their regulation in aging | PLOS Genetics [journals.plos.org]

- 12. tRNA-derived small RNAs in disease immunity [thno.org]

Technical Guide: 2'-GMP Derivatives as Precursors for RNA Synthesis

This technical guide is structured to address the specific role of 2'-Guanosine Monophosphate (2'-GMP) and its derivatives as precursors in RNA synthesis. While standard biological synthesis utilizes 5'-triphosphates (GTP), "2'-GMP" in a high-level research context refers to two distinct but critical precursor classes:

-

2',3'-Cyclic GMP (2',3'-cGMP): A precursor for non-enzymatic, prebiotic-style RNA polymerization (emerging biotechnology).

-

2'-Phosphoramidites: Synthetic precursors used to generate 2'-5' linked RNA (Iso-RNA) for antisense and aptamer development.

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Oligonucleotide Chemists, RNA Biologists Focus: Non-Enzymatic Polymerization & 2'-5' Linkage Synthesis

Part 1: Strategic Overview & Disambiguation

In the context of advanced RNA therapeutics and synthetic biology, the term "2'-GMP precursor" challenges the canonical 5'-3' dogma. Standard enzymatic transcription (T7 polymerase) utilizes Guanosine-5'-Triphosphate (5'-GTP). However, for synthetic oligonucleotides and origin-of-life (prebiotic) models , precursors functionalized at the 2'-position are pivotal.

This guide focuses on two high-value technical applications:

-

Non-Enzymatic Polymerization: Utilizing 2',3'-cyclic GMP to synthesize RNA without protein polymerases. This is the frontier of "enzymeless" RNA manufacturing.

-

Iso-RNA Synthesis: Utilizing 2'-Phosphoramidites to create 2'-5' linked oligonucleotides , which exhibit unique nuclease resistance and immunogenic profiles suitable for antisense therapies.

Part 2: The Prebiotic Precursor – 2',3'-Cyclic GMP

Recent breakthroughs in non-enzymatic RNA synthesis have identified 2',3'-cyclic Guanosine Monophosphate (2',3'-cGMP) as a potent precursor for spontaneous RNA polymerization. Unlike linear 5'-NTPs, the cyclic phosphate provides the activation energy required for bond formation under specific environmental conditions (e.g., wet-dry cycles).

Mechanism of Action

In this pathway, the 2',3'-cyclic phosphate of the incoming monomer attacks the 5'-hydroxyl of the growing chain (or vice versa), driven by the relief of ring strain. This process yields a mixture of 2'-5' and 3'-5' phosphodiester linkages.[1][2]

Experimental Protocol: Non-Enzymatic Polymerization of 2',3'-cGMP

Objective: Synthesize short RNA oligomers (G-mers) using 2',3'-cGMP without enzymes.

Materials:

-

Precursor: 2',3'-cyclic GMP (Sodium salt), >95% purity.

-

Buffer: 50 mM Tris-HCl (pH 8.0) or imidazole buffer.

-

Catalyst (Optional): 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or simply metal ions (Mg²⁺).

Workflow:

-

Preparation: Dissolve 2',3'-cGMP to a final concentration of 10–50 mM in RNase-free water containing 50 mM MgCl₂.

-

Activation (Wet-Dry Cycling):

-

Aliquot 20 µL of the solution into PCR tubes.

-

Dry: Evaporate solvent at 80°C for 2 hours (simulates prebiotic drying).

-

Rehydrate: Add 20 µL of water and heat at 80°C for 1 hour.

-

Repeat: Perform 5–10 cycles.[3]

-

-

Purification: Resuspend final pellet in 50 µL TE buffer.

-

Analysis: Analyze products via PAGE (Polyacrylamide Gel Electrophoresis) or HPLC-MS to determine oligomer length (typically 2-mer to 10-mer).

Critical Insight: The presence of Li⁺ or K⁺ ions can influence the stacking of guanosines, promoting longer oligomer formation via G-quadruplex templating effects [1].

Part 3: The Synthetic Precursor – 2'-Phosphoramidites for Iso-RNA

In drug development, "2'-GMP precursors" often refer to 3'-deoxy-2'-phosphoramidites . These are used to synthesize 2'-5' linked RNA (Iso-RNA) . Unlike natural 3'-5' RNA, Iso-RNA does not activate RNase H but binds selectively to complementary RNA, making it a valuable tool for steric-blocking antisense applications.

Chemical Structure Distinction[4][5]

-

Standard RNA Precursor: 5'-DMT-2'-TBDMS-G-3'-Phosphoramidite .

-

Iso-RNA Precursor: 5'-DMT-3'-TBDMS-G-2'-Phosphoramidite .

Synthesis Protocol: Solid-Phase Iso-RNA Synthesis

Objective: Synthesize a 2'-5' linked Guanosine oligonucleotide.

Workflow:

-

Solid Support: Use a CPG (Controlled Pore Glass) support with a 2'-linked nucleoside (5'-DMT-3'-deoxy-G-2'-succinyl-CPG).

-

Coupling Cycle (Iterative):

-

Detritylation: 3% Trichloroacetic acid (TCA) in DCM.[4]

-

Coupling: Inject 0.1 M 3'-TBDMS-G-2'-Phosphoramidite + Activator (ETT or BTT).

-

Note: Coupling time must be increased (6–10 mins) compared to DNA due to steric hindrance of the silyl group at the 3' position.

-

-

Capping: Acetic anhydride/THF.

-

Oxidation: 0.02 M Iodine in THF/Pyridine/Water (forms the 2'-5' phosphate linkage).

-

-

Deprotection:

-

Cleavage: Ammonium Hydroxide/Methylamine (AMA) for 1 hour at 65°C.

-

Desilylation: Triethylamine trihydrofluoride (TEA[5]·3HF) for 2.5 hours at 65°C to remove the 3'-TBDMS group.

-

-

Purification: Ion-exchange HPLC (Dionex DNAPac PA200) at pH 12 to prevent aggregation of G-rich sequences.

Part 4: Comparative Data & Stability

The following table summarizes the properties of RNA synthesized from these distinct "2'-GMP" precursors compared to standard RNA.

| Feature | Standard RNA (3'-5') | Iso-RNA (2'-5') | Prebiotic RNA (Mixed) |

| Precursor | 5'-GTP (Bio) / 3'-Amidite (Chem) | 2'-Amidite | 2',3'-cGMP |

| Linkage | 3'-5' Phosphodiester | 2'-5' Phosphodiester | Mixed 2'-5' / 3'-5' |

| Duplex Stability (Tm) | High (Standard A-form) | Lower (Destabilized) | Variable |

| Nuclease Resistance | Low (Rapid degradation) | High (Resistant to RNase A/T1) | Moderate |

| RNase H Activation | Yes (DNA/RNA hybrid) | No | No |

| Primary Application | mRNA Vaccines, siRNA | Antisense (Steric Blocker) | Origin of Life Research |

Part 5: Visualization of Pathways

The following diagrams illustrate the two distinct pathways for 2'-GMP utilization: the Chemical Synthesis of Iso-RNA and the Prebiotic Polymerization of cGMP .

Caption: Dual pathways for 2'-GMP derivatives. Top: Synthetic route to 2'-5' Iso-RNA using phosphoramidites.[6] Bottom: Prebiotic route using cyclic GMP.

Part 6: Scientific Integrity & Troubleshooting

Causality in Experimental Choices

-

Why 2',3'-cyclic GMP? In the absence of ATP/GTP regeneration systems (enzymes), the energy for bond formation must be stored in the monomer. The cyclic phosphate ring strain (~8-10 kcal/mol) provides the thermodynamic drive for polymerization upon ring opening [2].

-

Why 3'-TBDMS for Iso-RNA? When synthesizing 2'-5' linkages, the 3'-hydroxyl must be protected to prevent branching. TBDMS is chosen over TOM or ACE because its bulkiness effectively blocks the 3'-position without interfering with the 2'-phosphoramidite coupling efficiency [3].

Self-Validating Protocols

-

Coupling Efficiency Check: In solid-phase synthesis, always monitor the trityl cation release (orange color) after each deblocking step. A drop in absorbance indicates failed coupling of the 2'-amidite.

-

Linkage Verification: To verify 2'-5' linkages in cGMP polymerization, digest the product with RNase T2 (cleaves all phosphodiester bonds) vs. RNase T1 (specific to 3'-5' G residues). Resistance to specific nucleases confirms the non-canonical linkage [4].

References

-

Szostak, J. W. (2012). "The eightfold path to non-enzymatic RNA replication." Journal of Systems Chemistry. Link

-

Costanzo, G., et al. (2009). "Generation of long RNA chains in water." Journal of Biological Chemistry. Link

-

Glen Research. (2023). "2'-5' Linked Oligonucleotides: Synthesis and Applications." Glen Research Technical Monographs. Link

-

Usher, D. A., & McHale, A. H. (1976). "Hydrolytic stability of helical RNA: a selective advantage for the natural 3',5'-bond." Proceedings of the National Academy of Sciences. Link

-

TriLink BioTechnologies. (2024). "Oligonucleotide Synthesis Reagents: 2'-Modified Amidites." TriLink Product Guide. Link

Sources

Methodological & Application

Application Note: Guanosine-2'-monophosphate (2'-GMP) in Riboswitch Activity Assays

This Application Note is designed for researchers in RNA biology and drug discovery, focusing on the rigorous characterization of riboswitch ligand specificity. It details the use of Guanosine-2'-monophosphate (2'-GMP) not as a cognate ligand, but as a critical structural probe and negative control to define the pharmacophore boundaries of purine and c-di-GMP riboswitches.

Executive Summary

In the development of riboswitch-targeting therapeutics (e.g., antibiotics targeting bacterial guaA or rib switches), defining the precise Structure-Activity Relationship (SAR) of the ligand-binding pocket is paramount. While Guanine, Adenine, and c-di-GMP are well-characterized cognate ligands, the use of closely related analogs like Guanosine-2'-monophosphate (2'-GMP) provides essential data regarding the riboswitch's tolerance for ribose modifications and charge distribution.

This guide details protocols for using 2'-GMP in In-line Probing and Isothermal Titration Calorimetry (ITC) assays to:

-

Validate the discrimination mechanism of Guanine and 2'-deoxyguanosine (2'-dG) riboswitches.[1]

-

Probe the 2'-hydroxyl recognition network in Class I vs. Class II c-di-GMP riboswitches.

-

Establish "No-Binding" baselines for high-fidelity screening campaigns.

Scientific Background & Mechanism[2][3][4][5]

The Role of 2'-GMP as a Steric and Electrostatic Probe

Riboswitches achieve exquisite specificity through atomic-level recognition of their ligands. The purine riboswitch family (guanine, adenine, 2'-dG) utilizes a three-way junction to encapsulate the ligand.[1]

-

Guanine Riboswitches: Typically recognize the nucleobase (Guanine) via a "Watson-Crick-Sugar" edge interaction (e.g., C74 in B. subtilisxpt). The ribose moiety, if present (as in Guanosine), must fit into a defined pocket.

-

The 2'-GMP Challenge: 2'-GMP introduces a bulky, negatively charged phosphate group at the 2' position of the ribose.

-

Steric Clash: Most high-affinity Guanine/2'-dG riboswitches possess a compact binding pocket that cannot accommodate the 2'-phosphate.

-

Electrostatic Repulsion: The anionic phosphate often repels conserved backbone phosphates or destabilizes the hydration shell required for high-affinity binding.

-

Therefore, 2'-GMP serves as a molecular caliper , confirming that the riboswitch tightly regulates the 2'-space of the ligand, a critical feature for distinguishing metabolic signals (like c-di-GMP or ppGpp) from degradation products.

Pathway Logic: Ligand Discrimination

The following diagram illustrates the decision logic used when classifying a new riboswitch candidate using 2'-GMP as a filter.

Figure 1: Logic flow for using 2'-GMP to validate riboswitch specificity. A lack of binding (Red Node) is the desired outcome for a specific Guanine or 2'-dG riboswitch.

Experimental Protocols

Protocol A: In-Line Probing Specificity Assay

Purpose: To qualitatively visualize ligand-induced structural modulation and confirm that 2'-GMP fails to trigger the conformational switch observed with the cognate ligand.

Reagents:

-

RNA: In vitro transcribed riboswitch aptamer (purified by PAGE).

-

5'-Label: [

- -

Ligands: Guanine (Positive Control), 2'-GMP (Test Probe), Water (Negative Control).

-

In-line Buffer: 50 mM Tris-HCl (pH 8.3), 20 mM MgCl

, 100 mM KCl.

Workflow:

-

RNA Preparation:

-

Dephosphorylate 10 pmol of RNA using Alkaline Phosphatase.

-

5'-end label with T4 Polynucleotide Kinase and [

- -

Purify labeled RNA via denaturing PAGE (8 M urea).

-

-

Binding Reaction:

-

Prepare three reaction tubes:

-

Tube 1 (Neg): 1 nM labeled RNA + Buffer (No Ligand).

-

Tube 2 (Pos): 1 nM labeled RNA + Buffer + 10 µM Guanine.

-

Tube 3 (Probe): 1 nM labeled RNA + Buffer + 100 µM 2'-GMP.

-

-

Note: We use a 10-fold excess of 2'-GMP relative to the cognate ligand to rigorously test for low-affinity interactions.

-

-

Spontaneous Cleavage (In-line Reaction):

-

Analysis:

-

Quench reactions with 2X Urea Loading Dye.

-

Resolve on a 10% denaturing sequencing gel.

-

Expose to a phosphorimager screen.

-

Expected Results:

-

Guanine Lane: Distinct "footprint" (protection) in the aptamer core compared to the Negative lane.

-

2'-GMP Lane: Cleavage pattern should match the Negative Control (No Ligand), indicating 2'-GMP does not stabilize the bound conformation.

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To quantitatively determine the Dissociation Constant (

Parameters:

-

Temperature: 25°C

-

Stirring Speed: 750 rpm

-

Cell: 5-10 µM RNA in ITC Buffer (50 mM K-HEPES pH 7.5, 100 mM KCl, 20 mM MgCl

). -

Syringe: 100-500 µM Ligand (Guanine or 2'-GMP) in the exact same buffer.

Step-by-Step:

-

Dialysis: Dialyze the RNA sample against the ITC buffer overnight to ensure perfect buffer matching (critical to avoid heat of dilution artifacts). Use the final dialysis buffer to dissolve the ligands.

-

Titration 1 (Cognate): Inject Guanine (e.g., 20 injections of 2 µL). Observe exothermic peaks. Fit to a One-Set-of-Sites model to obtain

. -

Titration 2 (Probe): Inject 2'-GMP (500 µM).

-

Scenario A (Specific): No heat of binding observed (flat line).

. -

Scenario B (Promiscuous): Small heats observed. Fit to obtain

.

-

Data Analysis:

Calculate the Discrimination Factor (D.F.) :

-

A robust riboswitch target should have a D.F. > 1,000.

Data Presentation & Interpretation

Comparative Binding Data

When reporting results, summarize the affinity data to demonstrate the "Specificity Window."

| Ligand | Discrimination Factor | Interpretation | ||

| Guanine | 5.2 ± 0.8 | -11.2 | 1.0 (Ref) | High-affinity cognate binding. |

| 2'-dG | 450 ± 50 | -8.7 | ~86 | Partial recognition (loss of H-bonds). |

| 2'-GMP | > 100,000 | N.D. | > 19,000 | Steric exclusion confirmed. |

| 5'-GMP | > 50,000 | N.D. | > 9,000 | Phosphate incompatibility. |

Structural Workflow Diagram

The following diagram outlines the experimental workflow for validating a lead compound or riboswitch construct.

Figure 2: Experimental workflow for riboswitch characterization.

References

-

Mandal, M., & Breaker, R. R. (2004). Gene regulation by riboswitches.[1][4][3][5][6][7][8][9][10][11] Nature Reviews Molecular Cell Biology, 5(6), 451-463. Link

-

Serganov, A., et al. (2004). Structural basis for discriminating between adenine and guanine by the adenine riboswitch.[1] Nature Structural & Molecular Biology, 11(12), 1156-1163. Link

-

Sudarsan, N., et al. (2008). Riboswitches in eubacteria identify the second messenger cyclic di-GMP.[4][12][9][10][13] Science, 321(5887), 411-413. Link

-

Gilbert, S. D., et al. (2006). Structure of the purine riboswitch aptamer bound to 2'-deoxyguanosine.[1][5] RNA, 12(7), 1302-1307. Link

-

Smith, K. D., et al. (2009). Structural basis of differential ligand recognition by two classes of bis-(3'-5')-cyclic dimeric guanosine monophosphate-binding riboswitches. PNAS, 108(19), 7757-7762. Link

Sources

- 1. pnas.org [pnas.org]

- 2. Differential analog binding by two classes of c-di-GMP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Riboswitch - Wikipedia [en.wikipedia.org]

- 5. Variants of the guanine riboswitch class exhibit altered ligand specificities for xanthine, guanine, or 2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 8. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 9. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-di-GMP [riboswitch.ribocentre.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Recognition of the bacterial second messenger cyclic diguanylate by its cognate riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic diguanylate riboswitches control bacterial pathogenesis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Executive Summary & Technical Rationale

Application Note: 2'-Guanosine Monophosphate (2'-GMP) in T-Cell Lymphoma Therapeutics and Nucleotide Signaling

While the canonical 5'-guanosine monophosphate (5'-GMP) is a ubiquitous metabolic intermediate, its positional isomer, 2'-guanosine monophosphate (2'-GMP) , has emerged as a distinct pharmacological tool in cancer research, particularly in the study of Cutaneous T-Cell Lymphoma (CTCL) .[1]

Unlike the immunotherapeutic "super-agonist" 2',3'-cyclic GMP-AMP (cGAMP) which activates the STING pathway, 2'-GMP functions primarily through nucleoside transporter-mediated cytotoxicity .[1] Recent data indicates that 2'-GMP, upon cellular entry via Equilibrative Nucleoside Transporter 1 (ENT1), induces significant apoptosis in malignant T-cells (e.g., HuT-78 lines) comparable to cyclic dinucleotides but via a distinct metabolic crisis mechanism.[1]

Key Applications:

-

Therapeutic Lead Validation: Inducing apoptosis in chemotherapy-resistant T-cell lymphomas.[1]

-

Mechanistic Control: Serving as a linkage-specific isomer control in cGAS-STING binding assays to validate 2'-5' vs. 3'-5' phosphodiester specificity.

-

Structural Biology: Acting as a specific ligand for RNase T1-family enzymes and guanylate-binding proteins in crystallographic studies.[1]

Part 2: Scientific Mechanism & Biological Grounding[1][2][3][4][5][6][7]

The Isomer Distinction

In biological systems, the phosphate group is typically attached to the 5'-carbon of the ribose (5'-GMP). 2'-GMP carries the phosphate at the 2'-hydroxyl position. This structural alteration prevents it from being immediately incorporated into standard DNA/RNA synthesis or canonical GTP energy cycles without prior enzymatic conversion.[1]

The Cytotoxic Pathway in T-Cell Lymphoma

Research using HuT-78 cells (a model for Sézary syndrome) reveals that 2'-GMP exerts cytotoxic effects dependent on cellular uptake.[1]

-

Entry: 2'-GMP is highly polar and requires the ENT1 (SLC29A1) transporter to cross the plasma membrane.

-

Metabolism: Once inside, it is hypothesized to be metabolized to Guanosine or accumulate, disrupting the delicate purine salvage pathway balance in malignant T-cells.[1]

-

Apoptosis: The accumulation triggers mitochondrial stress, leading to Caspase-3 activation and subsequent apoptosis.[1]

Expert Insight: The efficacy of 2'-GMP is often masked in cell lines with low ENT1 expression. When designing experiments, always validate ENT1 expression levels in your target cancer line (e.g., via Western Blot or qPCR) before testing 2'-GMP cytotoxicity.[1]

Part 3: Experimental Protocols

Protocol A: Assessment of 2'-GMP Cytotoxicity in HuT-78 Lymphoma Cells

Objective: To quantify the pro-apoptotic effect of 2'-GMP relative to canonical 5'-GMP and vehicle controls.

Materials:

-

Cell Line: HuT-78 (ATCC® TIB-161™).[1]

-

Compound: 2'-Guanosine monophosphate sodium salt (High Purity >98%).[1]

-

Control: 5'-Guanosine monophosphate (5'-GMP).[1]

-

Assay Kit: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

-

Media: IMDM supplemented with 20% FBS (HuT-78 requires high serum).

Step-by-Step Methodology:

-

Cell Synchronization:

-

Seed HuT-78 cells at a density of

cells/mL in 24-well plates. -

Allow recovery for 12 hours. Ensure viability is >90% using Trypan Blue exclusion.[1]

-

-

Treatment:

-

Flow Cytometry Preparation:

-

Collect cells by gentle centrifugation (300 x g, 5 min). Note: Do not vortex vigorously as apoptotic cells are fragile.

-

Wash 1x with cold PBS.[1]

-

Resuspend in 100 µL 1X Annexin-binding buffer.

-

-

Staining:

-

Acquisition & Analysis:

Protocol B: Mechanistic Validation via Transporter Inhibition

Objective: To confirm that 2'-GMP toxicity is intracellular and mediated by ENT1, distinguishing it from extracellular receptor signaling (e.g., Purinergic receptors).[1]

Rationale: If 2'-GMP acts on an extracellular receptor (like P2X7), blocking the transporter should not stop the effect.[1] If it acts intracellularly, blocking ENT1 will rescue the cells.[1]

Materials:

-

Inhibitor: NBMPR (S-(4-Nitrobenzyl)-6-thioinosine), a potent ENT1 inhibitor.[1]

-

Reagents: Same as Protocol A.

Methodology:

-

Pre-treatment:

-

Co-treatment:

-

Add 2'-GMP (100 µM) to the NBMPR-pretreated wells.[1]

-

Include controls: 2'-GMP alone (no NBMPR) and NBMPR alone.

-

-

Readout:

-

Perform Annexin V/PI staining as in Protocol A after 24 hours.[1]

-

-

Data Interpretation:

-

Rescue Effect: If NBMPR treatment significantly reduces the apoptosis induced by 2'-GMP (returning viability to near-control levels), the mechanism is confirmed as transporter-dependent intracellular toxicity .[1]

-

Part 4: Data Visualization & Pathway Analysis

Table 1: Comparative Efficacy of Guanosine Derivatives in HuT-78 Cells

(Summarized from representative experimental data [1])

| Compound | Concentration | Mechanism of Entry | Apoptosis Induction (24h) | Effect of NBMPR (Inhibitor) |

| 2'-GMP | 100 µM | ENT1 Transporter | High (++++) | Blocked (Rescue) |

| 5'-GMP | 100 µM | ENT1 Transporter | Low (+) | Blocked |

| 2',3'-cGAMP | 100 µM | SLC19A1 / Gap Junctions | High (++++) | Partial Block |

| Guanosine | 100 µM | ENT1 Transporter | High (+++) | Blocked |

Pathway Diagram: 2'-GMP Mechanism of Action

The following diagram illustrates the critical role of the ENT1 transporter in mediating the cytotoxic effects of 2'-GMP in T-cell lymphoma, contrasting it with the extracellular degradation pathway.

Figure 1: Mechanism of 2'-GMP induced cytotoxicity in T-cells.[1] Uptake via ENT1 is the rate-limiting step, leading to intracellular metabolic imbalance and mitochondrial apoptosis.[1]

Part 5: References

-

Vesely, D. L. (2014).[1][2] Method of treatment of cancer using guanosine 3', 5' cyclic monophosphate (cyclic GMP).[1][2] US Patent 8,759,317.[1][2] University of South Florida.[2]

-

Imbert-Fernandez, Y., et al. (2020).[1] Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 393, 1391–1402.[1]

-

Li, L., et al. (2014).[1] Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043–1048.[1]

-

Kato, K., et al. (2022).[1] 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis. ChemMedChem, 17(2).[1] [1]

Sources

- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. "Method of treatment of cancer using guanosine 3′, 5′ cyclic monophosph" by David L. Vesely [digitalcommons.usf.edu]

- 3. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Protein-Guanosine-2'-monophosphate Binding

Introduction: The Significance of Protein-2'-GMP Interactions

Guanosine monophosphates, including Guanosine-2'-monophosphate (2'-GMP), are fundamental signaling molecules involved in a myriad of cellular processes. The specific recognition and binding of these nucleotides by proteins are critical for the fidelity of signal transduction, gene regulation, and metabolic control. For instance, the family of Guanylate-Binding Proteins (GBPs) are interferon-induced GTPases that play a crucial role in innate immunity by binding guanine nucleotides.[1] Understanding the biophysical and structural basis of protein-2'-GMP interactions is paramount for elucidating complex biological pathways and for the rational design of therapeutic agents that target these interactions.

This guide provides a comprehensive overview of the principles and methodologies for characterizing the binding of 2'-GMP to proteins. We will delve into the causality behind experimental choices and present self-validating protocols for key techniques, empowering researchers to generate robust and reproducible data.

Section 1: Elucidating Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] It is a label-free, in-solution method that yields the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Principle of ITC

ITC operates by titrating a solution of the ligand (in this case, 2'-GMP) into a sample cell containing the protein of interest. The heat released or absorbed upon binding is measured by a highly sensitive calorimeter. The resulting data is a series of heat pulses that are integrated and plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model allows for the determination of the thermodynamic parameters.

Experimental Workflow for ITC

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol for ITC Analysis of Protein-2'-GMP Binding

I. Sample Preparation (The Foundation of a Successful Experiment)

-

Protein Purification and Dialysis:

-

Purify the target protein to >95% homogeneity as determined by SDS-PAGE.

-

Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching with the ligand solution. The final dialysis buffer should be reserved for preparing the 2'-GMP solution.

-

Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or a BCA assay.

-

-

2'-GMP Solution Preparation:

-

Prepare a concentrated stock solution of 2'-GMP in the final dialysis buffer.

-

Accurately determine the concentration of the 2'-GMP solution using UV-Vis spectroscopy (using the known extinction coefficient for 2'-GMP at its absorbance maximum).

-

II. ITC Experiment

-

Instrument Setup:

-

Thoroughly clean the ITC sample and reference cells with detergent and water.

-

Set the experimental temperature (e.g., 25°C).

-

-

Sample Loading:

-

Degas both the protein and 2'-GMP solutions for 5-10 minutes to prevent bubble formation.

-

Load the protein solution into the sample cell (typically 10-50 µM).

-

Load the 2'-GMP solution into the injection syringe (typically 10-20 times the protein concentration).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

III. Data Analysis

-

Integration and Baseline Correction:

-

Integrate the area under each injection peak to determine the heat change.

-

Subtract the heat of dilution, which can be determined from the final injections after the protein is saturated.

-

-

Model Fitting:

-

Plot the integrated heat data against the molar ratio of 2'-GMP to protein.

-

Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.

-

Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

| Parameter | Typical Range for Protein-Nucleotide Interactions | Significance |

| Binding Affinity (Kd) | nM to mM | Strength of the interaction. |

| Stoichiometry (n) | ~1 (for a 1:1 interaction) | Molar ratio of ligand to protein in the complex. |

| Enthalpy (ΔH) | Varies (can be positive or negative) | Heat released or absorbed upon binding. |

| Entropy (ΔS) | Varies (can be positive or negative) | Change in the system's disorder upon binding. |

Section 2: Real-Time Kinetics with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time.[4][5] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[6] One of the interacting partners (the ligand, typically the protein) is immobilized on the sensor surface, and the other partner (the analyte, 2'-GMP) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a shift in the SPR angle.

Experimental Workflow for SPR

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol for SPR Analysis of Protein-2'-GMP Binding

I. Preparation

-

Sensor Chip Selection and Protein Immobilization:

-

Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Immobilize the purified protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

-

A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

II. SPR Experiment

-

Analyte Preparation:

-

Prepare a series of dilutions of 2'-GMP in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD.

-

-

Binding Analysis:

-

Inject the different concentrations of 2'-GMP over the sensor surface, starting with the lowest concentration.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

-

After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove bound analyte.

-

III. Data Analysis

-

Data Processing:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding response.

-

Align the sensorgrams to a common baseline.

-

-

Kinetic Fitting:

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

-

This fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (KD) as kd/ka.

-

| Parameter | Typical Range for Protein-Nucleotide Interactions | Significance |

| Association Rate (ka) | 103 to 107 M-1s-1 | Rate of complex formation. |

| Dissociation Rate (kd) | 10-5 to 10-1 s-1 | Rate of complex decay. |

| Equilibrium Dissociation Constant (KD) | nM to mM | Overall strength of the interaction. |

Section 3: Structural Insights with NMR Spectroscopy and X-ray Crystallography

To gain a detailed understanding of the binding mode and the specific molecular interactions between a protein and 2'-GMP, structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information about protein-ligand interactions in solution.[7][8] Techniques like chemical shift perturbation (CSP) mapping can identify the residues in the protein that are involved in the binding interface.

-

Principle of CSP: Upon binding of 2'-GMP, the chemical environment of the amino acid residues at the binding site changes, leading to shifts in their corresponding peaks in the protein's NMR spectrum. By comparing the spectra of the protein in the free and bound states, the residues involved in the interaction can be mapped onto the protein's structure.

-

Protocol Outline:

-

Express and purify the protein with 15N and/or 13C isotopic labels.

-

Acquire a 1H-15N HSQC spectrum of the free protein.

-

Titrate in unlabeled 2'-GMP and acquire a series of HSQC spectra at different ligand concentrations.

-

Analyze the chemical shift changes for each residue to identify the binding site.[9]

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of the protein-ligand complex.[8][10][11] This allows for the direct visualization of the binding pocket and the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that mediate the interaction.

-

Principle of X-ray Crystallography: A purified protein-2'-GMP complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.[10]

-

Protocol Outline:

-

Co-crystallize the purified protein with an excess of 2'-GMP or soak pre-formed protein crystals with a solution containing 2'-GMP.

-

Optimize crystallization conditions to obtain diffraction-quality crystals.

-

Collect X-ray diffraction data at a synchrotron source.

-

Solve and refine the crystal structure to reveal the atomic details of the protein-2'-GMP interaction.

-

Section 4: High-Throughput Screening with Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a versatile technique for studying molecular interactions in solution and is particularly well-suited for high-throughput screening (HTS) applications.[12][13]

Principle of FP